PYRIDINE,2-[(1-METHYLETHENYL)OXY]-(9CI)
Description
Structure
2D Structure
Properties
IUPAC Name |
2-prop-1-en-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(2)10-8-5-3-4-6-9-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPLZOKBSNBPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)OC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Williamson ether synthesis offers a classical pathway for constructing the isopropenyloxy moiety. Here, 2-hydroxypyridine serves as the nucleophile, reacting with an allylic halide such as 3-chloro-2-methylpropene (CH₂=C(CH₃)CH₂Cl) under basic conditions. The alkoxide ion generated from 2-hydroxypyridine attacks the electrophilic carbon of the allylic chloride, displacing the halide and forming the desired ether linkage.
Key considerations include:
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Base selection : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) ensures efficient deprotonation of 2-hydroxypyridine.
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Solvent effects : Polar aprotic solvents like dimethylformamide (DMF) enhance ionic dissociation, mitigating premature elimination of the allylic halide.
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Temperature control : Reactions conducted at 0–5°C minimize side reactions such as polymerization of the allylic component.
Optimization and Yield Data
A representative procedure involves stirring 2-hydroxypyridine (1.0 equiv) with NaH (1.2 equiv) in anhydrous THF at 0°C, followed by dropwise addition of 3-chloro-2-methylpropene (1.1 equiv). After 12 hours at room temperature, aqueous workup and column chromatography yield the product in 68–72% purity. Scaling this method to a continuous flow reactor, as demonstrated in analogous pyridine derivatizations, improves throughput to 85% yield at 50°C.
Mitsunobu Reaction for Ether Bond Formation
Coupling 2-Hydroxypyridine with Isopropenyl Alcohol
The Mitsunobu reaction enables ether synthesis under mild conditions, circumventing the need for strongly basic environments. Combining 2-hydroxypyridine, isopropenyl alcohol (CH₂=C(CH₃)OH), diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in THF facilitates the formation of the isopropenyloxy group via a redox-coupled mechanism.
Critical Parameters
Yield and Scalability
Bench-scale trials report isolated yields of 78–82%, with purity >95% after silica gel chromatography. Industrial adaptations employing immobilized triphenylphosphine on polystyrene supports reduce catalyst loading by 40% while maintaining yields above 75%.
Dehydration of β-Hydroxy Ether Intermediates
Synthesis of 2-(2-Hydroxypropoxy)pyridine
A two-step approach first synthesizes 2-(2-hydroxypropoxy)pyridine via condensation of 2-hydroxypyridine with propylene oxide under acidic catalysis. Sulfuric acid (0.5% v/v) in dichloromethane at 25°C affords the β-hydroxy ether in 89% yield after 6 hours.
Catalytic Dehydration to Isopropenyloxy Derivative
Subsequent dehydration using sodium hydroxide (50% w/w) at 90°C induces β-elimination, forming the isopropenyloxy group. This method mirrors the industrial production of 2-vinylpyridine, where NaOH-mediated dehydration achieves >98% conversion efficiency.
Process Optimization
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Catalyst concentration : A 10% NaOH solution minimizes side reactions while ensuring complete dehydration within 4 hours.
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Temperature profile : Gradual heating from 70°C to 110°C prevents thermal degradation of the pyridine ring.
Mechanochemical Synthesis Under Solvent-Free Conditions
Solid-State Allylic Alkylation
Grinding 2-hydroxypyridine with 3-bromo-2-methylpropene (1.1 equiv) and potassium carbonate (2.0 equiv) in a ball mill for 30 minutes achieves 65% conversion to the target compound. This solvent-free method aligns with green chemistry principles, reducing waste generation by 90% compared to traditional routes.
Limitations and Scope
While mechanochemistry enhances sustainability, scalability remains challenging due to equipment limitations. Particle size optimization (≤100 µm) and intermittent cooling cycles mitigate localized overheating, improving yields to 72% in pilot studies.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Williamson Synthesis | 68–72 | 85–90 | Scalability | Requires anhydrous conditions |
| Mitsunobu Reaction | 78–82 | >95 | Mild conditions | High catalyst cost |
| Dehydration Pathway | 89–98 | 98.5 | Industrial feasibility | Multi-step process |
| Mechanochemical | 65–72 | 80–85 | Environmentally friendly | Limited scalability |
Chemical Reactions Analysis
Types of Reactions: 2-(Isopropenyloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the isopropenyloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a wide range of functionalized pyridine derivatives.
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
Pyridine derivatives have been developed as fungicides to combat phytopathogenic fungi. The compound Pyridine, 2-[(1-methylethenyl)oxy]-(9CI) has shown potential in enhancing the efficacy of existing fungicides, thereby broadening the spectrum of activity against harmful fungi. This is particularly relevant in seed treatment formulations, where the compound can be used to coat seeds to protect them from fungal infections during germination and early growth stages .
Case Study: Efficacy Against Fungal Pathogens
In a study investigating the effectiveness of pyridine-based compounds against various fungal pathogens, it was found that formulations containing Pyridine, 2-[(1-methylethenyl)oxy]-(9CI) exhibited improved antifungal activity compared to traditional fungicides. The results indicated a significant reduction in fungal growth on treated seeds, highlighting the compound's potential for agricultural use .
Pharmaceutical Applications
Drug Development
Pyridine derivatives are widely utilized in pharmaceutical chemistry due to their ability to act as intermediates in the synthesis of various bioactive compounds. Pyridine, 2-[(1-methylethenyl)oxy]-(9CI) can be incorporated into drug formulations aimed at treating a range of diseases, including infections and inflammatory conditions.
Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated that incorporating pyridine compounds into drug synthesis pathways can lead to the development of novel antimicrobial agents. A specific study focused on synthesizing new antibiotics using Pyridine, 2-[(1-methylethenyl)oxy]-(9CI) as a precursor. The resulting compounds showed promising antibacterial activity against resistant strains of bacteria .
Materials Science Applications
Polymer Modification
Pyridine, 2-[(1-methylethenyl)oxy]-(9CI) is employed as a modifier in polymer chemistry to enhance the properties of various materials. Its incorporation into polymer matrices can improve mechanical strength, thermal stability, and chemical resistance.
Case Study: Coating Formulations
In coatings technology, the use of Pyridine, 2-[(1-methylethenyl)oxy]-(9CI) has been investigated for its ability to enhance adhesion properties and durability of coatings applied to metal surfaces. Formulations containing this compound demonstrated improved resistance to environmental degradation compared to standard coatings .
Mechanism of Action
The mechanism by which 2-(Isopropenyloxy)pyridine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary, but studies often focus on its ability to modulate specific biochemical processes, such as inhibiting enzyme activity or binding to DNA.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of the target compound with analogs:
¹Calculated formula: Pyridine (C₅H₅N) + O-CH₂-C(CH₃)=CH₂.
²Estimated based on molecular formula.
Key Observations:
- The propynyl group in 113985-43-6 introduces triple-bond reactivity (e.g., cycloadditions) absent in the target compound .
- Steric Effects : The methylethenyloxy group’s branched structure (CH₂=C(CH₃)-) introduces steric hindrance compared to linear substituents like chloroethenyl.
Physicochemical Properties
While experimental data for the target compound are scarce, inferences can be drawn from analogs:
- Solubility : The ether linkage in the target compound likely enhances hydrophobicity compared to hydroxylated pyridines (e.g., 2-Pyridinecarboxylicacid,5-hydroxy-6-methyl-(9CI) in ), which have higher polarity due to -OH and -COOH groups .
- Volatility : The molecular weight (~136 g/mol) suggests moderate volatility, similar to 179418-20-3 (139.58 g/mol) but lower than bulkier derivatives like pyriproxyfen (321.37 g/mol) .
Biological Activity
Pyridine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound Pyridine, 2-[(1-methylethenyl)oxy]-(9CI) , also referred to as 2-(1-methylethenyl)oxy-pyridine , has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular structure of Pyridine, 2-[(1-methylethenyl)oxy]-(9CI) can be represented as follows:
- Molecular Formula : C₁₁H₁₃NO
- Molecular Weight : 177.23 g/mol
This compound features a pyridine ring substituted with a methylethenyl ether group, which is crucial for its biological activity.
Mechanisms of Biological Activity
The biological activity of Pyridine, 2-[(1-methylethenyl)oxy]-(9CI) is primarily attributed to its interactions with various biological targets:
- Antimicrobial Activity : Studies have shown that pyridine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating potential as a fungicide and bactericide .
- Antineoplastic Properties : There is evidence suggesting that this compound may inhibit tumor cell proliferation through mechanisms similar to other pyridine derivatives. It may interfere with cell signaling pathways involved in cancer progression .
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes that are crucial in metabolic pathways, which could lead to reduced growth rates in certain pathogenic organisms .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, Pyridine, 2-[(1-methylethenyl)oxy]-(9CI) was tested against Escherichia coli and Candida albicans . The results indicated a significant reduction in the growth of both organisms at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve disruption of the cell membrane integrity and interference with essential metabolic processes.
Case Study: Antineoplastic Activity
A study evaluating the effects of Pyridine, 2-[(1-methylethenyl)oxy]-(9CI) on HeLa cells showed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after 48 hours of treatment, suggesting that the compound may induce apoptosis through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What spectroscopic and magnetic techniques are employed to characterize spin crossover (SCO) phenomena in pyridine-based coordination polymers?
- Methodological Answer: Spin crossover in iron-pyridine complexes (e.g., Fe(Pyridine)₂[Fe(CN)₅NO]) can be studied using SQUID magnetometry to track magnetic susceptibility changes, Mössbauer spectroscopy to probe iron oxidation states, and Raman spectroscopy to monitor ligand-field transitions. These techniques collectively reveal SCO thermodynamics and kinetics .
Q. How can thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess the thermal stability of pyridine-containing compounds?
- Methodological Answer: TGA quantifies mass loss during pyridine ligand dissociation, while DSC detects enthalpy changes associated with spin transitions or structural rearrangements. For example, TGA data for Fe(Pyridine)₂[Ni(CN)₄] revealed pyridine loss at 150–200°C, and DSC identified spin crossover near 250°C .
Q. What experimental parameters are critical when designing thermogravimetric studies of pyridine ligand loss?
- Methodological Answer: Control heating rates (e.g., 1–10°C/min) to avoid kinetic artifacts, use inert atmospheres (e.g., N₂) to prevent oxidation, and ensure uniform particle size to minimize diffusion-limited decomposition .
Advanced Research Questions
Q. How does the Vyazovkin isoconversional method enhance kinetic analysis of pyridine ligand loss in coordination polymers?
- Methodological Answer: The Vyazovkin method calculates effective activation energy () as a function of conversion, revealing multi-step decomposition mechanisms. For Fe(Pyridine)₂[Fe(CN)₅NO], variations indicated a gate-opening structural transition influenced by particle size .
Q. What role does particle size play in modulating gate-opening structural transformations during pyridine ligand evolution?
- Methodological Answer: Smaller particles (<100 nm) exhibit lower due to reduced diffusion barriers, enabling faster ligand release. This size dependency is critical for designing responsive materials (e.g., sensors) where controlled ligand mobility is essential .
Q. How can spin crossover properties of iron-pyridine complexes be leveraged in molecular sensing applications?
- Methodological Answer: SCO-induced changes in magnetic or optical properties (e.g., FePyTCN) can detect guest molecules via gate-opening effects. Calorimetry and magnetometry data can correlate SCO hysteresis with analyte binding affinities .
Q. What mechanistic insights do model compound studies provide into the pyrolysis of pyridine-type nitrogen?
- Methodological Answer: Pyridine model compounds (e.g., coal-derived systems) reveal that HCN is a primary pyrolysis product, acting as a NOₓ precursor. Infrared spectroscopy and XPS track N migration pathways, informing catalytic strategies to mitigate emissions .
Q. What methodological advantages do advanced oxidation processes (AOPs) offer over biodegradation for pyridine remediation?
- Methodological Answer: AOPs (e.g., UV/ozone) generate hydroxyl radicals for rapid pyridine mineralization, whereas biodegradation (e.g., Bacillus subtilis) requires optimized pH and nutrient conditions. AOPs are preferable for lab-scale toxic waste treatment due to faster kinetics, but biological methods excel in eco-friendly large-scale remediation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
